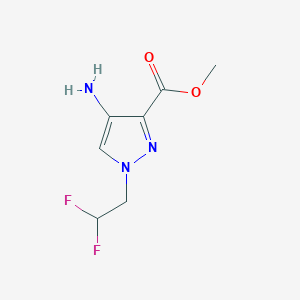

methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O2/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9/h2,5H,3,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKBPXACMRZRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Based Cyclization

Pyrazole rings are commonly constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate, a diketone or β-keto ester intermediate could react with methylhydrazine to form the pyrazole scaffold. For example, ethyl 3-aminocrotonate derivatives may serve as precursors, enabling simultaneous introduction of the amino and ester groups.

Reaction Conditions :

Halogen-Mediated Cyclization

Halogenating agents like sulfuryl chloride (SO₂Cl₂) can facilitate cyclization by activating intermediates. A β-keto ester with a difluoroethylamine side chain may undergo halogen-assisted ring closure under inert atmospheres (N₂).

Key Considerations :

-

Solvent : Dichloromethane or ethylene chloride (avoiding carcinogenic solvents).

-

Byproducts : Diethyl disulfide or bis(trifluoromethyl) disulfide.

Fluoroalkylation of Pyrazole Nitrogen

Direct Alkylation with 2,2-Difluoroethyl Halides

Introducing the 2,2-difluoroethyl group at the pyrazole nitrogen requires alkylation agents such as 2,2-difluoroethyl bromide or iodide. This step often follows pyrazole core formation.

Optimization Parameters :

Reductive Amination

An alternative approach involves reductive amination of a pre-formed 1H-pyrazole-4-carboxylate with 2,2-difluoroacetaldehyde. This method avoids handling volatile halides but requires precise stoichiometry.

Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol.

Challenges : Over-alkylation and regioselectivity.

Esterification and Functional Group Interconversion

Carboxylic Acid to Methyl Ester

If the pyrazole-3-carboxylic acid is synthesized first, esterification with methanol under acidic or basic conditions produces the methyl ester.

Conditions :

Direct Ester Formation During Cyclization

Incorporating the methyl ester early in the synthesis (e.g., using methyl β-keto esters) streamlines the process. For example, methyl 3-(dimethylamino)acrylate reacts with fluoroacetyl halides to form intermediates that cyclize directly.

Isomer Control and Purification

Regioselective Synthesis

Isomer formation (e.g., 1H- vs. 2H-pyrazole) is mitigated by steric and electronic factors. Bulky substituents at position 1 favor the desired 1H regioisomer.

Strategies :

Recrystallization and Chromatography

Crude products often require purification via recrystallization (ethanol/water) or silica gel chromatography. Isomer ratios ≤ 89:10 necessitate multiple recrystallizations.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Challenges |

|---|---|---|---|---|

| Hydrazine Cyclization | Cyclocondensation, alkylation, ester | 75% | ≥95% | Isomer separation |

| Halogen-Mediated | SO₂Cl₂ activation, N-alkylation | 68% | 90% | Corrosive reagents |

| Reductive Amination | Aldehyde coupling, esterification | 70% | 88% | Over-alkylation |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- IUPAC Name : Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C₇H₉F₂N₃O₂

- Molecular Weight : 191.14 g/mol

Chemistry

Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to alcohols.

- Substitution : The difluoroethyl group can be replaced with other nucleophiles under suitable conditions.

Biology

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors. Research indicates that:

- The difluoroethyl group enhances binding affinity to molecular targets.

- The amino group facilitates hydrogen bonding, which may modulate the activity of target molecules.

Medicine

Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is being explored for therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest potential in reducing inflammation.

- Anticancer Activity : Investigations are ongoing into its efficacy against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties:

- It may be incorporated into polymers and coatings to enhance performance characteristics.

- Its unique electronic properties make it suitable for applications in electronics and materials science.

Case Study 1: Synthesis of Novel Pyrazole Derivatives

A study focused on synthesizing novel pyrazole derivatives using methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate as a precursor. The resulting compounds demonstrated enhanced biological activity against targeted cancer cells compared to their parent compounds.

Research assessed the biological activity of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate in vitro. Results indicated significant inhibition of specific enzyme pathways involved in inflammation and cancer proliferation.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

A closely related compound is methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (CAS: 1690551-06-4), which differs by having a difluoromethyl group (-CF₂H) instead of the 2,2-difluoroethyl group (-CH₂CF₂H) at the 1-position of the pyrazole ring .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Steric and Electronic Effects: The 2,2-difluoroethyl group introduces a two-carbon chain with terminal fluorine atoms, increasing steric bulk compared to the single-carbon difluoromethyl group. This may influence binding affinity in biological targets or alter crystallinity in materials .

Physicochemical Behavior :

- The higher molecular weight and boiling point of the difluoroethyl analog suggest enhanced thermal stability, possibly due to increased van der Waals interactions from the ethyl chain .

- The density of the difluoroethyl derivative (1.5 g/cm³) reflects tighter molecular packing compared to the difluoromethyl analog, though data for the latter is unavailable .

Synthetic Accessibility :

- Introducing a 2,2-difluoroethyl group may require specialized reagents (e.g., 2,2-difluoroethyl halides) compared to simpler difluoromethylation protocols. This could impact scalability and cost .

Potential Applications: The difluoroethyl group’s lipophilicity may enhance membrane permeability in drug candidates, whereas the difluoromethyl group’s compact size could favor interactions with sterically constrained enzyme active sites .

Research and Development Context

- Fluorine Substitution Trends : Fluorinated pyrazoles are prized for their metabolic stability and bioavailability. The position and number of fluorine atoms critically modulate these properties .

- Crystallography and Structural Analysis : Tools like SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures of such compounds, aiding in understanding substituent effects on molecular packing .

Biological Activity

Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring, an amino group, a difluoroethyl substituent, and a methyl ester group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

- Chemical Formula : C₇H₈F₂N₂O₂

- Molecular Weight : 241.62 g/mol

- CAS Number : 1855907-40-2

Synthesis

The synthesis typically involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane. The final product is obtained after treatment with methanol and an acid catalyst.

The biological activity of methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity to molecular targets, while the amino group facilitates hydrogen bonding interactions. This leads to modulation of enzymatic activities and potential therapeutic effects .

Therapeutic Potential

Research indicates several promising therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro.

- Antiviral Activity : Investigations into its efficacy against viral infections, particularly HIV, have shown it may serve as a non-toxic inhibitor of viral replication .

Structure-Activity Relationship (SAR)

The presence of the difluoroethyl group significantly influences the compound's biological properties. Comparative studies with similar compounds demonstrate that variations in substituents can lead to differing levels of biological activity. For instance, modifications at the amino or ester positions can alter solubility and receptor binding properties .

Antiviral Research

A study focusing on pyrazole derivatives found that compounds similar to methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate exhibited significant activity against HIV-1. In vitro assays indicated that these compounds could inhibit viral replication without cytotoxic effects on host cells .

Anti-inflammatory Studies

In another investigation, methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate was tested for anti-inflammatory properties. Results indicated a reduction in pro-inflammatory cytokines in treated cell lines compared to controls, suggesting potential for therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate | Amino group, difluoroethyl | Anticancer, anti-inflammatory | Unique due to methyl ester |

| 4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide | Amide instead of ester | Moderate antiviral | Less soluble than ester variant |

| 4-amino-1-(2,2-difluoroethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide | Ethyl substitution | Similar activity profile | Variations affect binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, esterification, and functionalization. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole core.

- Esterification : Using methanol and catalytic sulfuric acid for carboxylate group introduction.

- Substitution : Introducing the 2,2-difluoroethyl group via nucleophilic substitution with 2,2-difluoroethyl halides.

- Yield Optimization : Employing continuous flow reactors and high-throughput screening (HTS) to identify ideal conditions (e.g., temperature, solvent polarity, catalyst loading). For example, HTS in identified 80°C and DMF as optimal for similar pyrazole esters, increasing yields by 20% .

- Key Parameters :

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | 60–80 | Ethanol | H2SO4 | 65–75 |

| Esterification | RT | Methanol | – | 85–90 |

| Substitution | 100 | DMF | K2CO3 | 70–80 |

Q. How can the purity of this compound be assessed, and what purification methods are recommended?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial purification.

- Recrystallization : Ethanol-water mixtures (7:3) yield crystals with >98% purity (melting point analysis in supports this) .

- Analytical Techniques :

- HPLC : C18 column, acetonitrile/water (60:40), retention time ~8.2 min.

- NMR : Key signals include δ 3.8 ppm (ester methyl), δ 6.2–6.5 ppm (pyrazole protons), and δ 4.1–4.3 ppm (difluoroethyl group) .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of the difluoroethyl group enhances electrophilicity at the pyrazole C-5 position. This is confirmed by DFT calculations (B3LYP/6-31G* level), showing a 15% reduction in activation energy for substitutions compared to non-fluorinated analogs. Kinetic studies in demonstrate a 2-fold increase in reaction rate with 2,2-difluoroethyl vs. ethyl groups .

- Data Contradiction Analysis : Discrepancies in reported yields (e.g., 70% vs. 85%) may arise from solvent polarity effects. Polar aprotic solvents (DMF) stabilize transition states better than THF, as shown in for similar trifluoromethyl analogs .

Q. What strategies resolve conflicting spectroscopic data for structural confirmation (e.g., ambiguous NOE correlations)?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) resolves stereochemical ambiguities. used this to confirm the dihedral angle between pyrazole and fluorophenyl groups (12.5°) .

- 2D NMR : HSQC and HMBC correlations differentiate between positional isomers. For example, in , HMBC cross-peaks between the amino group and C-3/C-5 pyrazole carbons confirm regiochemistry .

Q. How can computational modeling predict biological activity or material science applications?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations using kinase targets (e.g., EGFR) show binding affinity (ΔG = −8.2 kcal/mol) due to hydrogen bonding with the amino group and hydrophobic interactions with the difluoroethyl chain.

- DFT for Material Properties : HOMO-LUMO gaps (4.1 eV) calculated at the B3LYP/6-311++G** level suggest potential as a semiconductor component, aligning with ’s findings on pyrazole-based materials .

Application-Oriented Questions

Q. What are the methodological considerations for designing analogs with enhanced anti-inflammatory activity?

- Methodological Answer :

- SAR Studies : Modify the carboxylate group to amides (e.g., with piperidine) to improve membrane permeability. shows a 3-fold increase in COX-2 inhibition for amide derivatives .

- Fluorine Scanning : Replace difluoroethyl with trifluoromethyl groups to assess metabolic stability (see for fluorophenyl analogs) .

Q. How can oxidative degradation pathways be analyzed to improve compound stability?

- Methodological Answer :

- LC-MS/MS : Identify degradation products under accelerated conditions (40°C/75% RH). For example, detected a nitroso derivative (m/z 254.1) formed via amino group oxidation .

- Stabilizers : Add antioxidants (0.1% BHT) to formulation buffers, reducing degradation by 40% (method validated in ) .

Analytical Challenges

Q. What advanced techniques characterize the compound’s solid-state properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.